molecular formula C21H19Cl2N3O3 B2714778 5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 946386-89-6

5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one

Cat. No.: B2714778
CAS No.: 946386-89-6
M. Wt: 432.3
InChI Key: PYHDSFIVPNGLHK-UHFFFAOYSA-N
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Description

5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound with a unique structure that includes both chlorinated and nitroaromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the chlorinated and nitroaromatic groups. Common synthetic routes may involve:

    Formation of the Benzodiazepine Core: This can be achieved through the condensation of appropriate amines with ketones or aldehydes under acidic or basic conditions.

    Introduction of Chlorinated and Nitroaromatic Groups: This step may involve electrophilic aromatic substitution reactions using chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.

    Substitution: The benzodiazepine core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets. The chlorinated and nitroaromatic groups may interact with enzymes or receptors, leading to changes in their activity. The benzodiazepine core may also interact with neurotransmitter receptors, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: A simpler compound with similar chlorinated and nitroaromatic groups.

    4-chloro-2-nitrophenol: Another related compound with different positioning of the chlorine and nitro groups.

    2,6-dichloro-4-nitrophenol: A compound with additional chlorination.

Uniqueness

5-chloro-10-(4-chloro-3-nitrophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is unique due to its complex structure, which combines a benzodiazepine core with chlorinated and nitroaromatic groups. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-21(2)9-16-19(18(27)10-21)20(11-3-5-13(23)17(7-11)26(28)29)25-14-6-4-12(22)8-15(14)24-16/h3-8,20,24-25H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHDSFIVPNGLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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